1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine dihydrochloride 1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1423032-79-4
VCID: VC7873416
InChI: InChI=1S/C14H20N2.2ClH/c1-2-13-5-4-12(10-14(13)3-1)11-16-8-6-15-7-9-16;;/h4-5,10,15H,1-3,6-9,11H2;2*1H
SMILES: C1CC2=C(C1)C=C(C=C2)CN3CCNCC3.Cl.Cl
Molecular Formula: C14H22Cl2N2
Molecular Weight: 289.2

1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine dihydrochloride

CAS No.: 1423032-79-4

Cat. No.: VC7873416

Molecular Formula: C14H22Cl2N2

Molecular Weight: 289.2

* For research use only. Not for human or veterinary use.

1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine dihydrochloride - 1423032-79-4

Specification

CAS No. 1423032-79-4
Molecular Formula C14H22Cl2N2
Molecular Weight 289.2
IUPAC Name 1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine;dihydrochloride
Standard InChI InChI=1S/C14H20N2.2ClH/c1-2-13-5-4-12(10-14(13)3-1)11-16-8-6-15-7-9-16;;/h4-5,10,15H,1-3,6-9,11H2;2*1H
Standard InChI Key OMQNWKNIJZKGDG-UHFFFAOYSA-N
SMILES C1CC2=C(C1)C=C(C=C2)CN3CCNCC3.Cl.Cl
Canonical SMILES C1CC2=C(C1)C=C(C=C2)CN3CCNCC3.Cl.Cl

Introduction

Chemical Identity and Structural Analysis

Structural Features

The indene scaffold consists of a bicyclic system with a fused benzene and cyclopentane ring. Substitution at the 5-position with a methyl-piperazine group introduces steric and electronic modifications that may influence receptor binding or solubility. X-ray crystallographic data for related indenyl-piperazine derivatives reveal planar aromatic systems and zwitterionic forms stabilized by intramolecular hydrogen bonding .

Synthetic Pathways and Challenges

Hypothetical Synthesis Routes

Although no direct synthesis protocols for the 5-ylmethyl variant are documented, analogous methods for 2-substituted indenyl-piperazines involve:

  • Alkylation of Piperazine: Reacting piperazine with 5-(bromomethyl)-2,3-dihydro-1H-indene under basic conditions.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt .

Analytical Characterization

Key characterization techniques for related compounds include:

  • ¹H NMR: Peaks for indene protons (6.20–7.58 ppm), methylene groups (4.21–4.33 ppm), and NH resonances (9.79–10.07 ppm) .

  • IR Spectroscopy: Absorption bands for NH (3183–3493 cm⁻¹) and SO₂ groups (1125–1342 cm⁻¹) in sulfonamide analogs .

Physicochemical Properties

Predicted Properties

Based on structural analogs:

PropertyValue
Molecular Weight~275 g/mol (estimated)
SolubilityLikely soluble in polar solvents (DMSO, water)
logP~2.5 (moderate lipophilicity)

Stability and Reactivity

Hazard CodeRisk Statement
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Precautionary measures include using personal protective equipment and ensuring adequate ventilation .

Research Gaps and Future Directions

  • Synthetic Optimization: Developing regioselective methods for 5-position functionalization.

  • Pharmacokinetic Studies: Assessing bioavailability and metabolic stability.

  • Target Identification: Screening against kinase or GPCR panels to elucidate mechanisms.

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